molecular formula C17H14F2O2 B5464634 (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5464634
M. Wt: 288.29 g/mol
InChI Key: XAXNSLPYLILSQM-IZZDOVSWSA-N
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Description

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound known for its unique chemical structure and properties. This compound features a propenone backbone with difluoromethoxy and methylphenyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the aldol condensation reaction. This reaction is carried out between 4-(difluoromethoxy)benzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone group to a saturated ketone.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenyl structure but differs in functional groups.

    Dichloroaniline: Another aromatic compound with different substituents.

Uniqueness

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to its combination of difluoromethoxy and methylphenyl groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O2/c1-12-2-7-14(8-3-12)16(20)11-6-13-4-9-15(10-5-13)21-17(18)19/h2-11,17H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNSLPYLILSQM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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